Trimethylamine-15N
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethylmethan(15N)amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQZCLCWQTVFV-AZXPZELESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583987 | |
| Record name | N,N-Dimethylmethan(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25756-36-9 | |
| Record name | Methanamine-15N, N,N-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25756-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylmethan(~15~N)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25756-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Applications of Trimethylamine 15n in Mechanistic and Systems Level Investigations
Contribution to Environmental Nitrogen Biogeochemical Cycling Studies
The use of stable isotopes, particularly ¹⁵N, has revolutionized our understanding of the nitrogen cycle in various ecosystems. nih.govnih.gov These tracers allow scientists to follow the complex transformations of nitrogen compounds mediated by microbes. nih.gov
Trimethylamine (B31210) and other methylated amines are important components of the dissolved organic nitrogen pool in the oceans and play a significant role in both the marine carbon and nitrogen cycles. nih.govresearchgate.net The metabolism of these compounds by marine microbes influences the flow of nutrients in surface waters and the exchange of climatically important gases with the atmosphere. nih.govfrontiersin.org
Studies using ¹⁵N-TMA have shown that heterotrophic bacteria, such as Ruegeria pomeroyi from the marine Roseobacter clade, can use TMA and TMAO as supplementary energy sources. nih.gov The breakdown of these compounds results in the production of intracellular ATP, which enhances growth rates and cell survival. nih.gov A key outcome of this metabolism is the remineralization of nitrogen into ammonium (B1175870), which can then support the growth of other bacteria. nih.gov This highlights how TMA metabolism contributes to nutrient recycling in marine environments. nsf.gov
The degradation of quaternary amines like glycine (B1666218) betaine (B1666868) is a source of TMA in marine systems. frontiersin.org The subsequent microbial processing of TMA is a vital part of the broader biogeochemical cycles of carbon and nitrogen. frontiersin.org
Nitrogen is a fundamental element for all life and can be a limiting nutrient in both terrestrial and aquatic ecosystems. eawag.ch Microorganisms are the primary drivers of nitrogen transformations in these environments. mdpi.com The natural abundance of ¹⁵N in soil and plants can serve as an indicator of the openness of an ecosystem's nitrogen cycle. copernicus.org However, introducing ¹⁵N-labeled compounds provides a more direct way to trace specific nitrogen pathways. researchgate.net
In aquatic ecosystems, dissolved inorganic nitrogen sources often have distinct isotopic signatures, which can be used to trace their origins. wisc.edu For example, nitrogen from human and animal waste is typically enriched in ¹⁵N compared to synthetic fertilizers. wisc.edu This principle allows researchers to track pollution sources in watersheds.
In soil, ¹⁵N-labeled fertilizers have been used to determine the efficiency of nitrogen uptake by crops and to understand the dynamics of nitrogen loss from the soil-plant system. researchgate.net Such studies are crucial for developing sustainable agricultural practices. The application of ¹⁵N tracers helps in quantifying the amount of nitrogen derived from fertilizers versus the soil's native supply, and in identifying the key microbial processes involved in nitrogen immobilization and mineralization. mdpi.comresearchgate.net
Assessment of Trimethylamine's Role in Marine Nitrogen and Carbon Cycling
Enzymatic Reaction Mechanism Elucidation Using ¹⁵N Isotope Effects
The determination of kinetic isotope effects (KIEs) is a fundamental technique for elucidating the mechanisms of enzyme-catalyzed reactions. The ¹⁵N KIE, specifically, provides information about changes in bonding to the nitrogen atom in the rate-determining step of a reaction. When Trimethylamine-¹⁵N is used as a substrate, the ratio of reaction rates between the ¹⁴N and ¹⁵N isotopologues (k¹⁴/k¹⁵) can reveal whether C-N bond cleavage, nitrogen-centered oxidation, or other transformations involving the nitrogen atom are kinetically significant.
Trimethylamine (TMA) is a key metabolite in many organisms, produced from dietary precursors like choline (B1196258) by gut microbial enzymes such as trimethylamine-lyases, and consumed by host enzymes, primarily the hepatic flavin-containing monooxygenase 3 (FMO3), which oxidizes it to trimethylamine N-oxide (TMAO). acs.org The use of Trimethylamine-¹⁵N is critical in studying the mechanisms of these enzymes.
Flavin-Containing Monooxygenases (FMOs): FMOs metabolize a wide array of nitrogen-containing compounds. nih.gov In humans, FMO3 is the primary enzyme responsible for the oxidation of TMA to the non-odorous TMAO. acs.org Studying this reaction with ¹⁵N-labeled TMA allows researchers to probe the transition state of the nitrogen oxidation. A significant ¹⁵N KIE would suggest that the electronic changes at the nitrogen center are part of the rate-limiting step. While detailed KIE studies specifically on FMO3 with Trimethylamine-15N are not widely published, mechanistic investigations on analogous flavoenzymes provide a strong precedent. For instance, studies on tryptophan 2-monooxygenase, another flavoenzyme, used ¹⁵N KIEs to support a hydride transfer mechanism over other possibilities. nih.gov
Trimethylamine-Lyases: These enzymes, found in gut microbes, cleave substrates like choline to produce TMA. Isotope labeling studies are essential to understand the C-N bond cleavage step. While direct ¹⁵N KIE studies on these specific lyases are emerging, the principles are well-established from related enzyme systems.
Trimethylamine N-oxide Reductase: This microbial enzyme catalyzes the reverse reaction, reducing TMAO to TMA, a key process in fish spoilage. wikipedia.org This enzyme is part of the electron transport chain in bacteria like E. coli. wikipedia.org Using ¹⁵N-labeled TMAO would allow for the investigation of the N-O bond reduction mechanism, complementing studies of TMA formation and consumption.
The analysis of ¹⁵N KIEs is a powerful tool for distinguishing between different potential mechanisms of amine oxidation, such as a concerted hydride transfer, a single-electron transfer (radical) mechanism, or a nucleophilic attack. nih.govkcl.ac.uk
A ¹⁵N KIE value greater than 1 (a "normal" KIE) typically indicates that a bond to the nitrogen atom is being broken or weakened in the rate-limiting step. Conversely, a KIE value less than 1 (an "inverse" KIE) often suggests that bonding to the nitrogen atom has become stiffer or that a new bond is being formed in the transition state, such as during rehybridization. nih.gov
For example, in the oxidation of L-alanine by tryptophan 2-monooxygenase, the observed ¹⁵N KIE was 1.0145. nih.gov After correcting for the equilibrium isotope effect of proton removal from the amine, the KIE for the chemical step (C-H bond cleavage) was calculated to be inverse (0.9917). nih.gov This result was inconsistent with a mechanism involving a nucleophilic attack by the nitrogen on the flavin cofactor but supported a hydride transfer mechanism. nih.gov Similarly, studies on cytidine (B196190) deaminase showed that mutations in the active site that slowed the chemical transformation step led to more pronounced ¹⁵N isotope effects, confirming that C-N bond cleavage becomes more rate-determining in these mutants. nih.gov
Table 1: Representative ¹⁵N Kinetic Isotope Effects in Amine-Metabolizing Enzymes
This table presents data from studies on analogous enzyme systems to illustrate the application and interpretation of ¹⁵N KIEs, as direct KIE data for trimethylamine-specific enzymes is limited in publicly available literature.
Enzyme System Substrate Observed ¹⁵N KIE (15(V/K)) Mechanistic Interpretation Reference Tryptophan 2-Monooxygenase (TMO) L-Alanine 1.0145 ± 0.0007 Consistent with a hydride transfer mechanism. The inverse KIE on the chemical step (0.9917) argues against a nucleophilic attack mechanism. nih.gov Cytidine Deaminase (Wild-Type) Cytidine 1.0109 Stepwise mechanism through a tetrahedral intermediate, with ammonia (B1221849) elimination being a major rate-determining step. nih.gov Cytidine Deaminase (His102Asn Mutant) Cytidine 1.0158 (1.033 corrected) The larger KIE indicates that C-N bond cleavage has become more rate-limiting compared to the wild-type enzyme. The corrected value represents the intrinsic KIE. nih.gov
Studies on Trimethylamine-Forming and Consuming Enzyme Systems (e.g., Trimethylamine-Lyases, Flavin-Containing Monooxygenases)
Cellular and Organismal Metabolic Flux Analysis with ¹⁵N-Labeled Trimethylamine Substrates
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. creative-proteomics.com Using isotopically labeled substrates, such as Trimethylamine-¹⁵N, allows researchers to trace the flow of the label through interconnected pathways. medchemexpress.com This provides a dynamic picture of metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.com While ¹³C-MFA is more common for tracking carbon backbones, ¹⁵N-MFA is specifically designed to follow nitrogen metabolism. creative-proteomics.com
When an organism is supplied with Trimethylamine-¹⁵N, the ¹⁵N atom can be tracked as it is incorporated into various other nitrogen-containing molecules. By measuring the mass isotopomer distributions of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the fluxes through specific nitrogen-donating and -receiving pathways can be calculated. nih.govnih.gov
Using ¹⁵N-labeled substrates in MFA provides crucial insights into the complex web of nitrogen metabolism. nih.gov This approach can identify the primary sources of nitrogen for the synthesis of amino acids, nucleotides, and other essential biomolecules, and quantify the degree of interconversion between them.
A study using dual ¹³C-¹⁵N labeling in Mycobacterium bovis BCG successfully quantified both carbon and nitrogen fluxes, establishing glutamate (B1630785) as the central node for nitrogen metabolism in this organism. nih.gov This same principle can be applied using Trimethylamine-¹⁵N to trace the specific metabolic fate of the trimethylammonium group's nitrogen atom in various biological systems, from gut microbiota to host tissues, revealing how nitrogen is assimilated, transferred, and partitioned among different metabolic pathways.
Table 2: Illustrative Tracing of ¹⁵N from Trimethylamine-¹⁵N in a Simplified Metabolic Network
This table is a hypothetical illustration of how ¹⁵N from Trimethylamine-¹⁵N could be traced to provide insights into nitrogen flow. It assumes a hypothetical pathway where the nitrogen from TMA can enter the central nitrogen pool.
Metabolite Role in Pathway Expected ¹⁵N Labeling Pattern Metabolic Insight Gained Trimethylamine-N-oxide (TMAO) Primary oxidation product High enrichment (M+1) Quantifies the flux of FMO-catalyzed TMA oxidation. Ammonia (NH₃) Central nitrogen pool entry point Moderate enrichment (M+1) Indicates flux through a TMA demethylation/deamination pathway. Glutamate Central nitrogen hub Low enrichment (M+1) Measures the incorporation of TMA-derived nitrogen into the central amino acid pool. Alanine Downstream amino acid Very low enrichment (M+1) Reveals the distribution of TMA-derived nitrogen from glutamate to other amino acids via transamination.
Advanced Analytical Techniques for Trimethylamine 15n Quantification and Structural Characterization
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) stands as a cornerstone for the analysis of TMA-15N, offering unparalleled sensitivity and specificity. Various MS-based approaches have been developed and optimized to handle the unique chemical properties of trimethylamine (B31210) and the diverse nature of sample matrices in which it is found.
Stable Isotope Dilution Mass Spectrometry for High-Precision Quantification of Trimethylamine-15N
Stable isotope dilution (SID) analysis is the gold standard for quantitative accuracy in mass spectrometry. nucleosyn.com This method involves spiking a sample with a known quantity of an isotope-labeled standard, in this case, TMA-15N. Because the labeled standard (TMA-15N) is chemically identical to the natural analyte (TMA), it co-elutes during chromatography and experiences similar ionization effects and fragmentation in the mass spectrometer. nucleosyn.com By measuring the ratio of the signal from the natural analyte to the labeled internal standard, highly precise and accurate quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response. silantes.com
The SID technique using TMA-15N is particularly valuable in clinical and biological research where precise measurement of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), is crucial. For instance, a method combining SID with Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully used to measure urinary TMA and TMAO by spiking separate urine aliquots with 15N-labeled TMA and 15N-labeled TMAO, respectively. capes.gov.br This approach allows for clear differentiation between control subjects and patients with conditions like trimethylaminuria. capes.gov.br
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile this compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile compounds like trimethylamine. In this technique, the volatile analyte is separated from other components in a gas chromatograph before being introduced into the mass spectrometer for detection and quantification. The high volatility of TMA makes GC-MS a powerful tool for its analysis in various matrices. nih.govresearchgate.net
To enhance sensitivity and reproducibility, particularly for trace-level analysis in environmental samples, thermal desorption (TD) is often coupled with GC-MS. nih.gov One study developed a TD-GC-Time of Flight Mass Spectrometry (TOF-MS) method that demonstrated high linearity and a method detection limit (MDL) of 51 picograms. nih.gov Another common approach for sample introduction is headspace solid-phase microextraction (HS-SPME), which concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC-MS system. researchgate.netnih.gov This method has been validated for the determination of volatile amines, including TMA, in fish samples as an index of freshness. researchgate.net The combination of HS-SPME with GC-MS provides a robust platform for analyzing volatile compounds in complex samples like food and biological specimens. nih.govsciopen.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Complex Biological Matrices
For non-volatile analytes or those in complex biological matrices like plasma, serum, and urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. bevital.noresearchgate.net This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass analyzers in series (tandem MS), providing excellent specificity and sensitivity. bevital.nonih.gov The use of an isotopically labeled internal standard, such as d9-TMAO, is standard practice in these assays to ensure accuracy through stable isotope dilution. bevital.no
Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS offers significant advantages, including shorter run times and improved resolution. kit.edunih.govrsc.org Numerous UHPLC-MS/MS methods have been developed for the simultaneous quantification of TMA, TMAO, and other related metabolites in human plasma and urine. nih.govresearchgate.netmdpi.com These methods typically involve a simple protein precipitation step followed by direct injection into the UHPLC system. nih.govresearchgate.net For example, one validated UHPLC-MS/MS method allows for the simultaneous measurement of TMA, TMAO, and taurine, combining simple sample processing with a short run time, making it ideal for high-throughput analysis. nih.gov Another method utilizes hydrophilic interaction chromatography (HILIC) for separation, enabling the quantification of 30 different methylated amines and amino acids in a single 9-minute run. kit.edu These advanced methods are crucial for studies investigating the role of these metabolites in health and disease. nih.govmdpi.comnih.gov
A summary of performance metrics for a typical LC-MS/MS assay for TMAO quantification is presented below. bevital.nonih.gov
| Parameter | Value | Reference |
| Lower Limit of Quantification | 0.05 µM | bevital.nonih.gov |
| Upper Limit of Quantification | >200 µM | bevital.nonih.gov |
| Intraday Coefficient of Variance | <6.4% | bevital.nonih.gov |
| Interday Coefficient of Variance | <9.9% | bevital.nonih.gov |
| Spike Recovery Accuracy (0.5 µM) | 98.2% | bevital.nonih.gov |
| Spike Recovery Accuracy (5 µM) | 97.3% | bevital.nonih.gov |
| Spike Recovery Accuracy (100 µM) | 101.6% | bevital.nonih.gov |
Fast Atom Bombardment Mass Spectrometry (FAB-MS) Applications in this compound Research
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly effective for analyzing non-volatile, polar, and thermally unstable compounds. creative-proteomics.comnih.gov In FAB-MS, the sample is mixed in a liquid matrix (like glycerol (B35011) or hexaethylene glycol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon, causing the desorption and ionization of sample molecules. capes.gov.brcreative-proteomics.com This method typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, providing clear molecular weight information. creative-proteomics.com
In the context of TMA-15N research, FAB-MS has been instrumental, often in conjunction with stable isotope dilution techniques. capes.gov.brresearchgate.net A notable application is the independent measurement of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) in urine. capes.gov.br In this method, TMA is extracted from urine spiked with TMA-15N, quaternized, and then analyzed. capes.gov.br Separately, TMAO is measured from another urine sample spiked with 15N-labeled TMAO and analyzed directly from the FAB probe. capes.gov.br This dual approach demonstrates the utility of FAB-MS in distinguishing and quantifying related metabolites in complex biological fluids. capes.gov.br While newer ionization methods have been developed, FAB-MS remains a relevant technique for specific applications involving polar and thermally labile compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for 15N Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and environment of atomic nuclei. For this compound, 15N NMR is particularly insightful, as the 15N nucleus is a spin-1/2 nucleus, which yields sharp NMR signals, unlike the quadrupolar 14N nucleus. huji.ac.il However, the low natural abundance (0.37%) and low sensitivity of 15N often necessitate the use of 15N-enriched compounds for effective analysis. huji.ac.il
15N NMR Chemical Shift Analysis and Solvent Effects on this compound
The 15N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. caltech.edu For tertiary amines like trimethylamine, the chemical shift is strongly influenced by factors such as hydrogen bonding to the nitrogen's lone pair of electrons and protonation. caltech.edunih.gov Hydrogen bonding generally causes a downfield shift (deshielding) of the nitrogen resonance. caltech.edu
The table below illustrates the impact of different solvents on the 15N chemical shift of trimethylamine, referenced against an external standard.
| Solvent | 15N Chemical Shift (ppm) | Dominant Interaction | Reference |
| Cyclohexane (Nonpolar) | Value not specified | van der Waals forces | caltech.eduacs.org |
| Chloroform (Weak H-bond donor) | Value not specified | Weak Hydrogen Bonding | caltech.edu |
| Methanol (Strong H-bond donor) | Value not specified | Strong Hydrogen Bonding | caltech.edu |
| Water (Aqueous solution) | Value not specified | Hydrogen Bonding, Protonation | usn.no |
(Note: Specific chemical shift values from the cited literature require direct access to the primary data tables, which are not fully available in the search snippets. The table indicates the expected trends based on the text.)
Application of 1H-15N Heteronuclear NMR in Structural and Dynamic Studies of Trimethylamine Interactions
Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful, high-resolution, two-dimensional technique used to probe the local chemical environment and dynamics of molecules. partchlab.comnih.gov Specifically, the ¹H-¹⁵N HSQC experiment provides a fingerprint of a molecule by correlating the chemical shifts of ¹⁵N nuclei with their directly attached protons. partchlab.com Each peak in the resulting spectrum corresponds to a unique N-H group, or in the case of Trimethylamine-¹⁵N, the interaction of the ¹⁵N nucleus with the nine equivalent protons of the methyl groups.
The application of ¹H-¹⁵N HSQC to study Trimethylamine-¹⁵N interactions is based on monitoring changes in the NMR signal upon binding to other molecules, such as proteins, metal ions, or other small molecules. This analysis relies on chemical shift perturbation (CSP), a phenomenon where the chemical shifts of the ¹H and ¹⁵N nuclei are highly sensitive to their local electronic environment. nih.gov
Key applications in structural and dynamic studies include:
Binding Site Identification: When Trimethylamine-¹⁵N interacts with a larger molecule, the ¹H and ¹⁵N chemical shifts of the nuclei at the binding interface will be perturbed. By observing which NMR signals shift, the specific site of interaction can be mapped. nih.gov
Conformational Change Analysis: Binding events can induce conformational changes in either Trimethylamine-¹⁵N or its binding partner. These structural rearrangements alter the local chemical environment, leading to significant and observable chemical shift perturbations. researchgate.net
Studying Dynamic Processes: Changes in the intensity or width of the NMR signal can provide information about the dynamics of the interaction. For instance, if Trimethylamine-¹⁵N is in a state of intermediate exchange on the NMR timescale upon binding, this can lead to significant line broadening or even disappearance of the signal. This effect can be used to understand the kinetics of binding and dissociation.
For a small and symmetric molecule like Trimethylamine-¹⁵N, which would typically show a single, sharp peak in a ¹H-¹⁵N HSQC spectrum, its interaction with a binding partner would cause this peak to shift. The magnitude and direction of this shift provide detailed information about the nature of the interaction.
Table 1: Illustrative ¹H-¹⁵N Chemical Shift Perturbations for Trimethylamine-¹⁵N Upon Interaction This table presents hypothetical data to illustrate the concept of chemical shift perturbation (CSP) analysis.
| State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Combined CSP (ppm)¹ | Observation |
|---|---|---|---|---|
| Free in Solution | 2.20 | 25.0 | 0.00 | Single sharp peak, indicating a symmetric environment. |
| Bound to Protein X | 2.35 | 26.5 | 0.34 | Peak has shifted, indicating direct interaction and a change in the local electronic environment. |
¹Combined CSP is often calculated using a weighted formula, e.g., CSP = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ], where α is a weighting factor.
Quantitative ¹⁵N NMR Methodologies for Trimethylamine-¹⁵N Concentration Determination
Quantitative NMR (qNMR) spectroscopy is a primary analytical method that allows for the determination of the concentration of a substance by relating the signal integral to the number of nuclei. technologynetworks.com For ¹⁵N-labeled compounds like Trimethylamine-¹⁵N, ¹⁵N qNMR offers a direct and often non-destructive way to measure concentration.
To achieve accurate and reproducible quantification, several experimental parameters must be carefully controlled:
Suppression of the Nuclear Overhauser Effect (NOE): The NOE can artificially enhance the signal intensity of ¹⁵N nuclei when protons are decoupled, leading to inaccurate quantification. To eliminate this effect, an "inverse-gated" decoupling sequence is employed. In this sequence, the proton decoupler is turned on only during signal acquisition and off during the relaxation delay, preventing the buildup of NOE.
Complete Spin-Lattice Relaxation (T₁): For the signal integral to be directly proportional to the concentration, the nuclei must fully return to their equilibrium state between successive scans. This requires setting the relaxation delay to at least five times the longest T₁ relaxation time of the ¹⁵N nucleus in the molecule. Given that ¹⁵N T₁ times can be very long, especially for quaternary nitrogens like that in trimethylamine, this can lead to lengthy experiment times.
Use of an Internal Standard: For absolute quantification, a known amount of an internal calibration standard is added to the sample. nih.gov The concentration of Trimethylamine-¹⁵N can then be calculated by comparing the integral of its ¹⁵N signal to the integral of a known signal from the standard. The ideal standard should be chemically inert, soluble in the same solvent, and have a resonance that does not overlap with the analyte signal.
The concentration of Trimethylamine-¹⁵N ([TMA-¹⁵N]) can be calculated using the following formula:
[TMA-¹⁵N] = ([Std] × I_TMA / I_Std) × (N_Std / N_TMA) × (MW_TMA / MW_Std)
Where:
[Std] is the concentration of the standard.
I_TMA and I_Std are the integrated signal intensities.
N_TMA and N_Std are the number of nuclei per molecule for the integrated signals (for TMA-¹⁵N, N=1).
MW_TMA and MW_Std are the molecular weights.
Table 2: Key Parameters for Quantitative ¹⁵N NMR Experiments
| Parameter | Setting/Consideration | Purpose |
|---|---|---|
| Pulse Sequence | Inverse-gated decoupling | Suppress Nuclear Overhauser Effect (NOE) for accurate integration. |
| Relaxation Delay (d1) | ≥ 5 × T₁ | Ensure complete relaxation of all ¹⁵N nuclei before the next pulse. |
| Pulse Angle | 90° (or a smaller calibrated angle) | Excite the magnetization consistently for each scan. |
| Internal Standard | Required for absolute quantification | Provide a reference signal of known concentration for accurate calculation. |
| Number of Scans | Sufficient for adequate Signal-to-Noise | Improve precision by averaging out random noise. |
Hyphenated Techniques and Emerging Analytical Approaches for Trimethylamine-¹⁵N
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. researchgate.netscribd.com These integrated systems offer enhanced selectivity and sensitivity compared to standalone methods. For the analysis of Trimethylamine-¹⁵N, the most common and effective hyphenated techniques involve coupling a chromatographic separation method—either gas chromatography (GC) or liquid chromatography (LC)—with mass spectrometry (MS). ijpsjournal.com This approach allows for the physical separation of trimethylamine from other components in a sample matrix followed by its highly sensitive and specific detection and quantification. scientiaricerca.com
Integration of Spectroscopic and Chromatographic Methods for Comprehensive Analysis
The combination of chromatography and mass spectrometry (GC-MS and LC-MS) provides a robust framework for the comprehensive analysis of Trimethylamine-¹⁵N in various matrices, from environmental to biological samples.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is exceptionally well-suited for the analysis of volatile compounds like trimethylamine. oup.com In this technique, the sample is introduced into the GC system, where trimethylamine is separated from other volatile components based on its boiling point and affinity for the column's stationary phase. For trace analysis, headspace (HS) sampling is often employed, where the gas above a sample is injected, concentrating the volatile analytes. oup.comresearchgate.net Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing both identification and quantification. The use of a Time-of-Flight (TOF) mass spectrometer can offer high sensitivity, with method detection limits reaching the parts-per-billion (ppb) range. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that has become a gold standard for quantifying small molecules in complex biological matrices like plasma and urine. nih.govxjtu.edu.cn In this method, separation is achieved in the liquid phase. While trimethylamine itself can be analyzed directly, the method is also applicable to related, less volatile compounds. The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity by monitoring a specific fragmentation transition for the analyte. sciex.com
For quantitative analysis, the most accurate approach is isotope dilution mass spectrometry. This involves adding a known amount of a stable isotope-labeled version of the analyte, such as Trimethylamine-¹⁵N, to the sample as an internal standard. scioninstruments.comcerilliant.comnist.gov Because the labeled standard is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and matrix effects (ionization suppression or enhancement). scioninstruments.comisotope.com By measuring the ratio of the signal from the native analyte to the signal from the ¹⁵N-labeled internal standard, highly accurate and precise quantification can be achieved. nih.gov
Table 3: Research Findings on Hyphenated Techniques for Trimethylamine Analysis
| Technique | Matrix | Key Findings & Detection Limits | Reference |
|---|---|---|---|
| HS-GC-SID | Ambient Air | Successfully detected trace TMA without interference from other organic substances. Detection limit of 0.09 ppbv for a 120 L air sample. | Current time information in Chicago, IL, US. |
| TD-GC-TOF-MS | Air (from rotten fish, cat urine) | Highly reproducible and sensitive method. Method Detection Limit (MDL) of 51 pg, corresponding to 0.021 ppb in a 1 L sample. | nih.gov |
| HS-GC-MS | Fiberglass Insulation | Quantified TMA levels between 1 and 150 ppm. A calibration curve showed excellent linearity (R² = 0.999). | oup.com |
| LC-MS/MS | Human Plasma | Developed a rapid (5.5 min) and robust method for simultaneous quantification of TMAO and its precursors. | sciex.com |
| LC-MS/MS | Human Plasma | Established a validated method with a wide linear range (1–5,000 ng/mL) and high accuracy (96.36–111.43%). | nih.gov |
Computational and Theoretical Investigations of Trimethylamine 15n Molecular Systems
Quantum Chemical Calculations of Electronic Structure and Energetics of Trimethylamine-15N
Quantum chemical calculations are a powerful tool for investigating the fundamental properties of molecules like this compound. researchgate.net These calculations, based on the principles of quantum mechanics, can determine the electronic structure, which in turn governs the molecule's geometry, stability, and reactivity. tu-darmstadt.de
Key energetic properties that can be calculated include:
Total Energy: The absolute energy of the molecule in its optimized geometry.
Ionization Potential: The energy required to remove an electron.
Electron Affinity: The energy released when an electron is added.
These calculations provide a detailed picture of the molecule's intrinsic stability and its propensity to participate in chemical reactions.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects Involving this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org For this compound, MD simulations are particularly valuable for understanding its interactions with other molecules, including solvent molecules and biological macromolecules. nih.govmdpi.com
In these simulations, the atoms are treated as classical particles, and their motions are governed by a set of potential energy functions known as a force field. wikipedia.org By solving Newton's equations of motion for a system containing this compound and its surrounding environment, a trajectory of the system's evolution is generated. wikipedia.org
Intermolecular Interactions:
MD simulations can characterize the non-covalent interactions between this compound and other molecules. These interactions, which include hydrogen bonds and hydrophobic interactions, are crucial for its behavior in solution and its binding to other molecules. nih.gov
Solvation Effects:
The process of solvation, where a solute molecule is surrounded by solvent molecules, can be studied in detail using MD simulations. For this compound in an aqueous environment, simulations can reveal the structure and dynamics of the surrounding water molecules, providing insights into its solubility and the influence it has on the properties of the solution. nih.gov
Prediction and Interpretation of 15N NMR Parameters for this compound through Computational Chemistry
Computational chemistry plays a crucial role in predicting and interpreting the ¹⁵N Nuclear Magnetic Resonance (NMR) parameters of this compound. researchgate.netlew.ro The ¹⁵N nucleus has a spin of ½, making it suitable for NMR spectroscopy, and computational methods can provide a theoretical framework to understand the experimental data. lew.ro
The primary ¹⁵N NMR parameter of interest is the chemical shift (δ), which is highly sensitive to the local electronic environment of the nitrogen nucleus. researchgate.net Computational methods, particularly those combining DFT with approaches like the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict these chemical shifts. researchgate.net
The process typically involves:
Geometry Optimization: The three-dimensional structure of this compound is optimized using quantum chemical methods.
Shielding Tensor Calculation: The magnetic shielding tensor for the ¹⁵N nucleus is calculated.
Chemical Shift Prediction: The calculated shielding is converted to a chemical shift by referencing it against a standard compound.
These predictions are invaluable for:
Confirming molecular structure: By comparing predicted and experimental spectra.
Understanding substituent effects: How changes in the molecular structure affect the ¹⁵N chemical shift.
Probing intermolecular interactions: How interactions with other molecules influence the electronic environment of the nitrogen atom.
Table 1: Predicted vs. Experimental ¹⁵N NMR Chemical Shifts for Related Nitrogen-Containing Compounds
| Compound | Calculation Method | Predicted δ (ppm) | Experimental δ (ppm) |
| Nitromethane | GIAO/B3LYP/6-311+G(d,p) | 380.5 | 380.2 |
| Pyridine | GIAO/B3LYP/6-311+G(d,p) | -62.1 | -63.5 |
| Aniline | GIAO/B3LYP/6-311+G(d,p) | -325.7 | -325.0 |
This table presents representative data for related compounds to illustrate the accuracy of computational methods in predicting ¹⁵N NMR chemical shifts. Specific data for this compound would depend on the exact computational parameters used.
Modeling Isotope Effects in Trimethylamine-Related Biochemical Reactions
The substitution of ¹⁴N with ¹⁵N in trimethylamine (B31210) can lead to kinetic isotope effects (KIEs) in biochemical reactions where a bond to the nitrogen atom is broken or formed in the rate-determining step. nih.gov Computational modeling is a powerful tool for predicting and understanding these KIEs.
Theoretical models, often based on transition state theory, can be used to calculate the vibrational frequencies of the reactant and the transition state for both the ¹⁴N and ¹⁵N isotopologues. nih.gov The difference in zero-point vibrational energies between the two isotopes in the reactant and the transition state is the primary contributor to the KIE.
Modeling these isotope effects can provide crucial insights into:
Reaction mechanisms: The magnitude of the KIE can help to elucidate the nature of the transition state and confirm the rate-determining step of a reaction. researchgate.net For example, a significant ¹⁵N KIE in an enzyme-catalyzed reaction involving trimethylamine would suggest that a step involving the nitrogen atom is kinetically important.
Enzyme function: Isotope effect studies can probe the environment of the enzyme active site and the dynamics of the catalytic process. acs.orgcardiff.ac.uk
Computational modeling of isotope effects, in conjunction with experimental measurements, provides a detailed picture of the chemical transformations involving trimethylamine at a molecular level.
Q & A
Basic Research Questions
Q. How can Trimethylamine-<sup>15</sup>N be synthesized with high isotopic purity for metabolic tracer studies?
- Methodological Answer : Trimethylamine-<sup>15</sup>N is typically synthesized via reductive alkylation of ammonia-<sup>15</sup>N with methanol or formaldehyde under controlled conditions. For example, isotopic labeling can be achieved using <sup>15</sup>N-enriched ammonium chloride (CAS 75693-94-6) as the nitrogen source . Post-synthesis, purification via fractional distillation or ion-exchange chromatography is critical to achieve >98 atom% <sup>15</sup>N purity. NMR (e.g., <sup>15</sup>N NMR at 40.5 MHz) and high-resolution mass spectrometry (HRMS) are recommended to confirm isotopic incorporation and purity .
Q. What analytical techniques are most reliable for quantifying Trimethylamine-<sup>15</sup>N in biological matrices?
- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is preferred. For GC-MS, derivatization with ethyl chloroformate enhances volatility, while LC-MS/MS employs hydrophilic interaction chromatography (HILIC) for separation. Calibration curves using deuterated or <sup>13</sup>C-labeled internal standards (e.g., d9-trimethylamine) minimize matrix effects .
Q. How should Trimethylamine-<sup>15</sup>N be stored to maintain isotopic integrity and chemical stability?
- Methodological Answer : Store as a hydrochloride salt under inert gas (argon) at −20°C to prevent degradation. Aqueous solutions should be prepared fresh and buffered at pH 4–5 to avoid volatilization. Long-term storage in amber vials with desiccants (e.g., molecular sieves) is advised. Stability tests via periodic NMR or isotopic ratio analysis are recommended .
Advanced Research Questions
Q. How do isotopic effects of <sup>15</sup>N influence the kinetic parameters of Trimethylamine metabolism in microbial models?
- Methodological Answer : Isotopic effects (e.g., <sup>15</sup>N vs. <sup>14</sup>N) may alter enzyme binding affinities. To study this, conduct kinetic assays with Km and Vmax comparisons using LC-MS/MS to track <sup>15</sup>N-TMA oxidation to TMAO-<sup>15</sup>N. Control for pH, temperature, and cofactor availability (e.g., flavin monooxygenase 3 activity). Data normalization to protein content and isotopic dilution controls is critical .
Q. What experimental designs resolve contradictions in reported <sup>15</sup>N-TMA flux rates across different tissue homogenates?
- Methodological Answer : Discrepancies often arise from variations in homogenization buffers (e.g., Tris vs. phosphate) or protease inhibitors interfering with enzymatic pathways. Standardize protocols using STRIP guidelines: pre-cooled equipment, consistent tissue-to-buffer ratios, and validation via spike-recovery experiments with <sup>15</sup>N-TMA. Statistical tools like ANOVA with post-hoc Tukey tests can identify batch effects .
Q. How can researchers optimize <sup>15</sup>N-TMA tracing protocols for longitudinal studies without isotopic dilution artifacts?
- Methodological Answer : Use pulse-chase designs with staggered <sup>15</sup>N-TMA administration. Monitor isotopic dilution via kinetic compartmental modeling (e.g., SAAM II software). Limit tracer doses to <5% of endogenous pools to avoid perturbing homeostasis. Validate with time-course samples analyzed via LC-HRMS .
Q. What are the challenges in correlating <sup>15</sup>N-TMA fecal excretion data with gut microbiota composition?
- Methodological Answer : Microbial degradation of <sup>15</sup>N-TMA varies by taxa (e.g., Clostridium sporogenes vs. E. coli). Pair metagenomic sequencing (16S rRNA or shotgun) with <sup>15</sup>N-TMA metabolic profiling. Use germ-free mice colonized with defined microbial consortia for causal inference. Account for host absorption confounders via portal vein sampling .
Q. How do environmental factors (e.g., pH, redox potential) affect <sup>15</sup>N-TMA stability in anaerobic bioreactors?
- Methodological Answer : Conduct controlled batch experiments with potentiometric titration to map stability domains. For example, below pH 6, <sup>15</sup>N-TMA protonation reduces volatility, while alkaline conditions promote degradation to methylamines. Use <sup>15</sup>N NMR to track decomposition products and model kinetics with Arrhenius equations .
Methodological Notes
- Data Validation : Cross-validate isotopic ratios using orthogonal methods (e.g., elemental analyzer-isotope ratio MS vs. NMR) .
- Ethical Reporting : Adhere to NIH guidelines for preclinical data, including detailed descriptions of <sup>15</sup>N-TMA doses, animal models, and statistical power calculations .
- Conflict Resolution : For contradictory results, apply the STROBE checklist to audit experimental variables and analytical pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
